molecular formula C9H11Cl2NO2 B1428430 Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride CAS No. 90942-47-5

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Cat. No.: B1428430
CAS No.: 90942-47-5
M. Wt: 236.09 g/mol
InChI Key: RVCZOTOWWCOGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic and Molecular Structure Elucidation

The molecular architecture of this compound exhibits distinctive structural features that significantly influence its chemical properties and behavior. The compound possesses a molecular formula of C9H11Cl2NO2, incorporating both the free base methyl 5-(aminomethyl)-2-chlorobenzoate and an associated hydrochloride moiety. The structural arrangement features a benzene ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position, with a methyl ester functionality attached to the carboxyl group.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. The InChI identifier provides detailed connectivity information: 1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H, which demonstrates the specific atomic arrangements and bonding patterns within the molecule. Complementing this, the InChI key RVCZOTOWWCOGCQ-UHFFFAOYSA-N serves as a unique molecular identifier for database searching and structural verification.

Crystallographic investigations of related aminochlorobenzoate compounds reveal important structural insights applicable to this system. The parent structure methyl 5-amino-2-chlorobenzoate demonstrates an almost planar molecular geometry with a root mean square deviation of 0.0410 Ångströms from the plane through the non-hydrogen atoms. This planarity arises from the conjugated aromatic system and influences the compound's physical properties and intermolecular interactions. The presence of the aminomethyl group in the hydrochloride salt introduces additional conformational considerations and potential hydrogen bonding interactions that may affect the overall molecular geometry.

The molecular weight of 236.09 grams per mole reflects the contribution of both the organic base and the hydrochloride counterion. The exact mass determination of 235.01700 atomic mass units provides precise molecular mass information essential for analytical characterization and identification. The polar surface area of 52.32000 square Ångströms indicates the extent of polar character within the molecule, influencing its solubility and permeation properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and analytical fingerprinting capabilities. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environment of individual atoms within the molecular framework. Proton nuclear magnetic resonance analysis of the compound in deuterated dimethyl sulfoxide demonstrates characteristic resonances for the aromatic protons, methoxy group, and aminomethyl functionality.

The aromatic region exhibits multiple signals corresponding to the substituted benzene ring protons. Specifically, signals appear at approximately 7.95, 7.67, and 7.41 parts per million, reflecting the different electronic environments created by the chlorine and aminomethyl substituents. The methoxy ester protons appear as a singlet at 3.88 parts per million, consistent with the expected chemical shift for this functional group. The aminomethyl protons manifest as a distinctive signal at 4.00 parts per million, while the amino group protons appear as a broad signal at 8.20 parts per million due to rapid exchange with the solvent.

Infrared spectroscopy provides valuable information about the functional groups present within the molecule. The spectrum exhibits characteristic absorption bands corresponding to various vibrational modes. The amino group typically shows absorption in the 3300-3500 wavenumber range, appearing as broad peaks due to nitrogen-hydrogen stretching vibrations. The carbonyl stretch of the ester functionality appears in the 1730-1750 wavenumber region, reflecting the electronic environment influenced by the aromatic ring and chlorine substituent. Carbon-hydrogen stretching vibrations from the aromatic ring and methyl groups appear in the 2850-3100 wavenumber range.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns useful for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact hydrochloride salt. Fragmentation patterns reveal characteristic losses associated with the functional groups, including elimination of the methoxy group and chlorine atom. The mass spectral data supports the proposed molecular structure and provides confirmatory evidence for the chemical composition.

Thermodynamic and Kinetic Stability Analysis

The thermodynamic stability of this compound manifests through several key physical properties that reflect its molecular stability and phase behavior. The compound exhibits a well-defined melting point range of 217-220 degrees Celsius, indicating good thermal stability and purity. This melting point determination, originally reported by Truitt and Price in the Journal of Organic Chemistry in 1962, remains the standard reference for this compound's thermal behavior.

The crystalline nature of the compound contributes significantly to its thermal stability profile. The hydrochloride salt form typically exhibits enhanced thermal stability compared to the free base due to stronger intermolecular interactions and more ordered crystal packing arrangements. The solid-state structure provides protection against degradation processes that might occur in solution or amorphous phases.

Storage stability considerations reveal important aspects of the compound's kinetic behavior under various environmental conditions. Recommended storage conditions specify maintenance under inert atmosphere at temperatures between 2-8 degrees Celsius, indicating sensitivity to oxidative degradation and thermal decomposition. Alternative storage protocols suggest storage at 4 degrees Celsius, emphasizing the importance of refrigerated conditions for long-term stability.

The hygroscopic nature of many hydrochloride salts necessitates careful moisture control during storage and handling. While specific hygroscopicity data for this compound was not available in the search results, the presence of the hydrochloride counterion suggests potential moisture sensitivity that could affect both chemical stability and physical properties over time.

Kinetic stability analysis involves consideration of potential degradation pathways and reaction mechanisms. The ester functionality presents a potential site for hydrolytic degradation under acidic or basic conditions. The aminomethyl group, particularly in its protonated hydrochloride form, generally exhibits good stability under normal storage conditions but may be susceptible to oxidative processes under harsh conditions.

Solubility, Partition Coefficients, and Hygroscopicity

The solubility characteristics of this compound reflect the dual nature of its hydrophilic and lipophilic structural components. The compound's partition coefficient (LogP) value of 3.08760 indicates moderate lipophilicity, suggesting favorable distribution into organic phases while retaining some aqueous solubility due to the hydrochloride salt formation. This partition coefficient provides valuable insight into the compound's potential bioavailability and permeation characteristics across biological membranes.

The presence of the hydrochloride counterion significantly enhances aqueous solubility compared to the neutral free base form. Hydrochloride salt formation represents a common pharmaceutical strategy for improving the water solubility of basic compounds, converting the neutral amine into a charged ammonium species that exhibits stronger interactions with water molecules. This enhanced solubility facilitates dissolution and subsequent chemical reactions in aqueous media.

Solubility behavior in organic solvents varies depending on the specific solvent properties and the compound's molecular interactions. The aromatic ring system and ester functionality provide compatibility with moderately polar organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, as evidenced by synthetic procedures utilizing these solvents. The chlorine substituent further enhances solubility in chlorinated solvents through favorable halogen interactions.

The polar surface area of 52.32000 square Ångströms provides quantitative assessment of the molecule's polar character and its influence on solubility properties. This value indicates moderate polarity that supports solubility in both aqueous and organic phases, depending on the specific conditions and solvent systems employed.

Hygroscopicity characteristics, while not explicitly measured in the available literature, can be inferred from the compound's structural features and salt form. Hydrochloride salts typically exhibit varying degrees of moisture absorption depending on their crystal structure and surface area. The compound's storage requirements under inert atmosphere conditions suggest potential sensitivity to atmospheric moisture that could affect its physical and chemical stability.

Temperature effects on solubility follow typical patterns for organic hydrochloride salts, with increased solubility at elevated temperatures in most solvent systems. However, the thermal stability considerations discussed previously limit the practical temperature range for solubility studies and applications. The balance between enhanced solubility at higher temperatures and potential thermal degradation must be carefully considered in practical applications.

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZOTOWWCOGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735145
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-47-5
Record name Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry. It serves as a precursor for various indole derivatives, which are essential in drug discovery due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₁₁ClNO₂·HCl
  • Molecular Weight : Approximately 236.09 g/mol
  • Structure : The compound features a chlorobenzoate structure, which is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is pivotal in the inflammatory response and pain pathways, making the compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

Biological Activities

The compound has shown a range of biological activities, particularly through its derivatives. Below are some key findings:

  • Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral effects, which are critical in developing treatments for viral infections.
  • Anti-inflammatory Effects : As an mPGES-1 inhibitor, it may reduce inflammation and pain, providing therapeutic benefits in chronic inflammatory conditions.
  • Anticancer Potential : Some studies suggest that derivatives exhibit anticancer properties, making them valuable in oncology research.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Inhibition of mPGES-1 :
    • A study highlighted the compound's potential to inhibit mPGES-1 effectively, suggesting its application in managing inflammatory diseases. Further pharmacological studies are necessary to elucidate its complete mechanism of action and possible side effects.
  • Synthesis of Indole Derivatives :
    • The compound serves as a starting material for synthesizing various indole scaffolds, which have been screened for multiple pharmacological activities. These derivatives have shown promise in antiviral, anti-inflammatory, and anticancer assays.
  • Comparative Analysis :
    • A comparative study with similar compounds (e.g., methyl 5-(aminomethyl)-2-methylbenzoate) indicated that the unique structural features of this compound contribute to its enhanced reactivity and biological activity.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityUnique Features
This compoundInhibitor of mPGES-1Chlorobenzoate structure
Methyl 5-(aminomethyl)-2-methylbenzoateModerate anti-inflammatory activityLacks chlorine substituent
Methyl 5-(aminomethyl)-2-nitrobenzoateLower reactivityNitro group alters reactivity profile

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of compounds that exhibit inhibitory activity against specific enzymes or receptors relevant to disease states.

Case Study Example :

  • A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation, indicating its potential use in anticancer drug development .

Structure-Based Drug Design

The unique structural features of this compound make it a suitable candidate for structure-based drug design. Researchers have employed this compound in the design of ligands targeting specific proteins involved in disease mechanisms.

Potent Ligands Development

Recent studies have reported the synthesis of ligands derived from this compound that exhibit high binding affinity to targets such as YTHDC1, which is implicated in various cancers. These ligands demonstrated improved potency compared to their parent compounds, showcasing the compound's versatility in medicinal chemistry .

Research has indicated that this compound possesses biological activities that could be harnessed for therapeutic purposes.

Antimicrobial Properties

Some derivatives of this compound have been tested for antimicrobial activity, showing promising results against various bacterial strains. This suggests its potential application in developing new antibiotics .

Analytical Applications

In addition to its pharmaceutical applications, this compound is used in analytical chemistry for the development of methods to quantify similar compounds in biological samples.

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC), aiding researchers in the accurate quantification of related substances in complex mixtures .

Conclusion and Future Directions

The applications of this compound span various fields, primarily focusing on medicinal chemistry and analytical applications. Its role as a precursor for bioactive compounds and its potential in drug design highlight its significance in ongoing research efforts.

Future studies should aim to explore:

  • The full range of biological activities associated with this compound.
  • Optimization of synthetic routes to enhance yields and reduce environmental impact.
  • Further investigation into its mechanism of action within biological systems.

Chemical Reactions Analysis

Reduction Reactions

The aminomethyl group and ester functionality enable selective reductions:

Reaction TypeReagents/ConditionsProductYield/Notes
Amine deprotectionHCl/1,4-dioxane, reflux (12 h) Free aminomethyl intermediateRequired for downstream synthesis
Ester reductionLithium aluminum hydride (LiAlH₄)5-(aminomethyl)-2-chlorobenzyl alcoholTheoretical pathway

Reductive deprotection of the hydrochloride salt under acidic reflux conditions is critical for generating reactive intermediates in multi-step syntheses . Full reduction of the ester to a primary alcohol remains hypothetical but is chemically plausible.

Oxidation Reactions

Oxidative transformations primarily target the benzylic aminomethyl group:

Reaction TypeReagents/ConditionsProductOutcome
Amine oxidationKMnO₄, acidic aqueous conditions5-carboxy-2-chlorobenzoic acidRequires ester hydrolysis first
Catalytic oxidationO₂/Pd catalystsNitrile or carbonyl derivativesSpeculative based on analog data

Oxidation pathways are contingent on prior hydrolysis of the ester group. Strong oxidizing agents like KMnO₄ may decarboxylate intermediates, complicating product isolation.

Nucleophilic Substitution

The 2-chloro substituent participates in aromatic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductEfficiency
Chlorine displacementK₂CO₃/DMF, 22–26°C (18 h) Ether or amine derivativesModerate, requires activation
Ullmann couplingCuI, diamines, heatedBiaryl structuresTheoretical

Kinetic studies suggest steric hindrance from the adjacent ester group slows substitution at the 2-position. Successful displacements require polar aprotic solvents like DMF and extended reaction times .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductRate/Yield
Acidic hydrolysisH₂SO₄, 22–26°C (16 h) 5-(aminomethyl)-2-chlorobenzoic acidHigh (≥85% per analog data)
Basic hydrolysisNaOH/H₂O, refluxCorresponding carboxylate saltRapid but less selective

Acid-catalyzed hydrolysis preserves the aminomethyl group’s integrity, making it preferable for synthetic applications . Base hydrolysis risks side reactions with the hydrochloride salt.

Salt Formation and Stability

Protonation state modulates reactivity:

ConditionBehaviorApplication
pH > 8Free amine generationFacilitates alkylation/acylation
Aqueous solutionsGradual ester hydrolysisRequires anhydrous storage

The hydrochloride salt enhances stability during storage but necessitates neutralization for reactions involving the amine nucleophile .

Thermal Behavior

Decomposition profiles under heating:

Temperature RangeObservationImplication
150–160°CEster decompositionLimits high-temperature applications
>200°CAromatic ring cleavageIrreversible degradation

Thermogravimetric analysis (TGA) data indicates stability below 150°C, aligning with reflux conditions used in its synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
  • CAS No.: 90942-47-5
  • Molecular Formula: C₉H₁₁Cl₂NO₂
  • Molecular Weight : 236.09 g/mol
  • Structure: Comprises a benzoate ester backbone with a chlorine substituent at position 2 and an aminomethyl group at position 5, protonated as a hydrochloride salt .

Physicochemical Properties :

  • Appearance : White to off-white solid (95% purity) .
  • Key Functional Groups: Chloro (electron-withdrawing), aminomethyl (basic), and ester (hydrolytically sensitive) moieties.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
This compound Cl (C2), NH₂CH₂ (C5), methyl ester 236.09 High polarity due to NH₂ and Cl; hydrochloride enhances solubility .
Methyl 2-amino-5-chlorobenzoate Cl (C5), NH₂ (C2), methyl ester 199.61 Lacks aminomethyl group; planar structure with intramolecular H-bonding .
Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride Furan ring (O), CH₃ (C2), NH₂CH₂ (C5) 219.65 Furan ring increases electron density; methyl group reduces steric hindrance .
Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride Pyrazine ring (N), NH₂CH₂ (C5) 217.64 Pyrazine enhances π-π stacking potential; lower Cl content reduces lipophilicity .

Pharmacological and Industrial Relevance

  • Target Compound : Used in kinase inhibitor development (e.g., pexidartinib analogs) due to its dual electron-withdrawing (Cl) and basic (NH₂) groups .
  • Pyrazine Derivative : Preferred in CNS drug candidates for improved blood-brain barrier penetration .
  • Furan Derivatives : Applied in agrochemicals for enhanced biodegradability .

Research Findings and Key Observations

Solubility: The hydrochloride salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to non-salt analogs like methyl 2-amino-5-chlorobenzoate .

Stability: Intramolecular H-bonding in methyl 2-amino-5-chlorobenzoate increases thermal stability (melting point ~150°C) vs. the target compound’s lower stability due to the labile aminomethyl group .

Cost-Efficiency : The target compound is more cost-effective ($49/g) than furan-based derivatives ($584/g), likely due to simpler benzene ring chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.